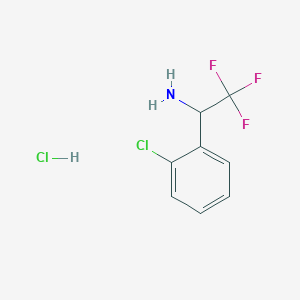

1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride” is a derivative of phenyl-2,2,2-trifluoroethanamine, which is a class of organic compounds known as anilines . These are organic compounds containing an amino group attached to a phenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution, nucleophilic substitution, or addition reactions .Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring (from the 2-chlorophenyl component), attached to a 2,2,2-trifluoroethanamine group. The exact structure would depend on the specific locations of these attachments .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Polyimides

A study by Yin et al. (2005) focused on the synthesis of a novel fluorinated aromatic diamine monomer, which is closely related to the compound . This monomer was used to create a series of new fluorine-containing polyimides with good solubility in many polar organic solvents and excellent thermal and mechanical properties. These materials have potential applications in various industries due to their outstanding performance characteristics (Yin et al., 2005).

Development of Trifluoromethylation Techniques

Research by Mejía and Togni (2012) demonstrated the use of methyltrioxorhenium as a catalyst for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, showcasing a method that could be relevant for the modification or synthesis of compounds related to 1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride. This process enhances the utility of such compounds in chemical synthesis and material science (Mejía & Togni, 2012).

Fluoride Ion-Catalyzed Syntheses

Nakamura and Uneyama (2007) described the preparation of 1-(3'-Chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane and its transformation into a series of 1-substituted 2,2-difluorostyrenes by fluoride ion-catalyzed 1,2-desilylative defluorination. This research highlights the versatility of chlorophenyl-trifluoroethanamine compounds in the synthesis of fluorinated styrenes, which are valuable in various chemical industries (Nakamura & Uneyama, 2007).

Palladium-Catalyzed Amination

Wolfe et al. (1997) explored the use of commercially available benzophenone imine as an ammonia equivalent in the palladium-catalyzed amination of aryl halides and triflates. This study provides insight into the potential for compounds like this compound to undergo similar transformations, expanding their applicability in organic synthesis (Wolfe et al., 1997).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWSNJCOFZXRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B2858365.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858370.png)

![1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2858375.png)

![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2858378.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2858385.png)